molecular formula C8H16ClNO2 B583325 (2S,4R)-4-Ethyl-1-methylproline Hydrochloride CAS No. 2880-73-1

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride

Cat. No. B583325
CAS RN: 2880-73-1
M. Wt: 193.671
InChI Key: SLOHNCKVHLZACR-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4R)-4-Ethyl-1-methylproline Hydrochloride” likely belongs to the class of organic compounds known as prolines, which are compounds containing proline or a derivative thereof resulting from a reaction of proline at the amino group or the carboxy group .


Synthesis Analysis

While specific synthesis methods for “(2S,4R)-4-Ethyl-1-methylproline Hydrochloride” are not available, a similar compound, “(2S,4S)-4-hydroxyproline”, was synthesized through Mitsunobu reaction of triphenylphosphine and alcohol .

Scientific Research Applications

Protein Engineering Applications

  • A study by Caporale et al. (2022) developed a robust and stereoselective approach for the synthesis of (2S,4S)-methylproline from (2S)-pyroglutamic acid. They incorporated both (2S,4R)- and (2S,4S)-methylproline into the Trx1P variant of the model protein thioredoxin of E. coli, demonstrating the importance of the stereochemistry of the 4-methyl group in successful ribosomal synthesis of proteins (Caporale et al., 2022).

Synthesis and Chemical Structure

  • Anderson and Flaherty (2001) described the first racemic synthesis of (2S,3R,4R)-4-hydroxy-3-methylproline via iodolactonisation, contributing to the understanding of its stereochemistry and synthesis (Anderson & Flaherty, 2001).
  • Makino, Nagata, and Hamada (2005) synthesized (2S,3R)-3-Hydroxy-3-methylproline, a constituent of cyclodepsipeptides polyoxypeptins A and B, demonstrating the compound's significance in complex molecular structures (Makino, Nagata, & Hamada, 2005).
  • Nevalainen and Koskinen (2001) investigated the synthesis and hydrogenation of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, highlighting its potential in medicinal chemistry applications (Nevalainen & Koskinen, 2001).

Molecular Function and Conformation

  • Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, showing distinct conformational preferences and suggesting their use in probes and medicinal chemistry due to sensitive detection by 19F NMR (Tressler & Zondlo, 2014).
  • Kang, Byun, and Park (2011) explored the conformational preferences and prolyl cis-trans isomerizations of the (2S,4S)-4-methylproline and (2S,4R)-4-methylproline residues, contributing to our understanding of their structural dynamics in different environments (Kang, Byun, & Park, 2011).

properties

IUPAC Name

(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOHNCKVHLZACR-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid hydrochloride

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